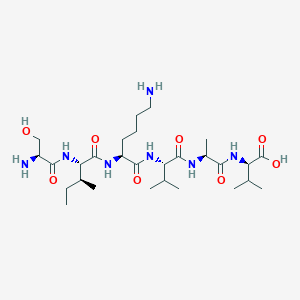
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is a polypeptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine or lysine residues, leading to the formation of hydroxylated or carbonylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Various reagents, including alkylating agents or acylating agents, are used under controlled conditions to achieve specific modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated peptides, while reduction can produce thiol-containing peptides.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide can be used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Industry: Peptides like this one are used in the development of biomaterials, including hydrogels and nanomaterials for various applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, triggering a cascade of molecular events. The specific sequence and stereochemistry of this peptide can influence its binding affinity and specificity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: This compound differs in the stereochemistry of the valine residue.
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-leucine: This peptide has leucine instead of valine at the terminal position.
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-phenylalanine: This variant includes phenylalanine, which can significantly alter its properties.
Uniqueness
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is unique due to the presence of D-valine, which can confer resistance to enzymatic degradation and alter its biological activity compared to its L-isomer counterparts.
Properties
CAS No. |
655230-61-8 |
|---|---|
Molecular Formula |
C28H53N7O8 |
Molecular Weight |
615.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |
InChI Key |
OFGVZFQUFJYSGS-FXSSSKFRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















